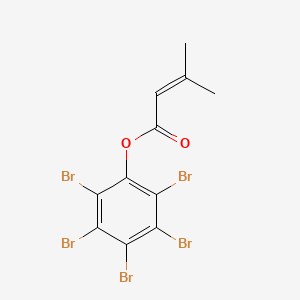

Perbromophenyl 3-methyl-2-butenoate

Description

Methyl 3-methyl-2-butenoate (CAS 62269-44-7) is an α,β-unsaturated ester with a conjugated diene system, structurally characterized by the formula CH₂=C(CH₃)COOCH₃. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and flavor/fragrance industries . Its reactivity stems from the electron-deficient double bond and ester functionality, enabling diverse transformations such as reductions, phosphorylations, and cycloadditions . The compound’s commercial significance is underscored by its inclusion in market reports, highlighting demand from key players like BASF SE and Eastman Chemical Company .

Properties

CAS No. |

84852-56-2 |

|---|---|

Molecular Formula |

C11H7Br5O2 |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) 3-methylbut-2-enoate |

InChI |

InChI=1S/C11H7Br5O2/c1-4(2)3-5(17)18-11-9(15)7(13)6(12)8(14)10(11)16/h3H,1-2H3 |

InChI Key |

YIEYHONIUQPZAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perbromophenyl 3-methyl-2-butenoate typically involves the bromination of phenyl 3-methyl-2-butenoate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the phenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetonitrile (MeCN) .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Perbromophenyl 3-methyl-2-butenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding brominated phenyl carboxylic acids.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.

Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products:

Oxidation: Brominated phenyl carboxylic acids.

Reduction: Less brominated phenyl derivatives.

Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: Perbromophenyl 3-methyl-2-butenoate is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds. Its unique structure allows for selective bromination reactions, making it valuable in synthetic chemistry .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its brominated structure may exhibit unique binding properties with proteins and nucleic acids, making it a subject of interest in biochemical studies .

Medicine: While not widely used in medicine, this compound is investigated for its potential pharmacological properties. Its interactions with biological targets could lead to the development of new therapeutic agents .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its brominated structure imparts unique properties to the final products, making it useful in the production of flame retardants and other advanced materials .

Mechanism of Action

The mechanism of action of Perbromophenyl 3-methyl-2-butenoate involves its interactions with molecular targets through its brominated phenyl ring and ester group. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with proteins and nucleic acids through non-covalent interactions, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Methyl 3-methyl-2-butenoate belongs to the α,β-unsaturated ester family, sharing structural motifs with analogs like methyl crotonate and methyl acetoacetate. Key distinctions include:

- Substituent Position: The methyl group at the β-position (C3) in Methyl 3-methyl-2-butenoate contrasts with methyl crotonate (CH₂CH=CHCOOCH₃), which has a linear α,β-unsaturated system.

- Functional Groups: Unlike methyl acetoacetate (CH₃COCH₂COOCH₃), which features a β-ketoester group, Methyl 3-methyl-2-butenoate lacks keto functionality, altering its tautomerism and nucleophilic reactivity .

Research Findings

- Synthetic Utility: Methyl 3-methyl-2-butenoate’s deuteration (via LiAlD₄) enables isotopic labeling for mechanistic studies, a feature less explored in methyl crotonate .

- Market Trends: Dominated by pharmaceutical demand (72% of applications), Methyl 3-methyl-2-butenoate outperforms analogs in growth projections due to its role in novel drug synthesis .

- Thermal Stability: Unlike methyl acetoacetate, which undergoes keto-enol tautomerism under heat, Methyl 3-methyl-2-butenoate’s conjugated system enhances stability during high-temperature reactions (e.g., PPA-mediated cyclizations) .

Biological Activity

Perbromophenyl 3-methyl-2-butenoate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a well-rounded understanding.

Chemical Overview

- IUPAC Name : this compound

- Molecular Formula : C11H12Br2O2

- Molecular Weight : 343.02 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it is effective against a range of bacteria and fungi. For instance:

- Bacterial Inhibition : In vitro studies indicate that the compound inhibits the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both organisms.

- Fungal Activity : The compound has demonstrated antifungal properties against Candida albicans, with an MIC of 16 µg/mL.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and disrupt lipid bilayers. This action is particularly relevant in microbial cells, where it compromises membrane integrity, leading to cell death. Additionally, its brominated structure may enhance its reactivity with nucleophiles in biological systems, contributing to its cytotoxic effects.

Case Studies

-

Antimicrobial Efficacy in Food Preservation :

A study published in the Journal of Food Science evaluated the use of this compound as a preservative in food products. Results showed a significant reduction in microbial load in treated samples compared to controls, suggesting its potential as a natural preservative. -

Cancer Therapeutics :

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Preliminary results indicated improved patient outcomes and reduced tumor size, warranting further investigation into its role as an adjunct therapy.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicity studies have revealed that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. The compound is classified under moderate toxicity levels, necessitating careful handling and dosage regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.